3,6-Dibromo-9-ethylcarbazole

Crystal Engineering Organic Semiconductors Charge Transport

3,6-Dibromo-9-ethylcarbazole (CAS 33255-13-9) is a di-brominated carbazole building block for organic electronics. Unlike unsubstituted 3,6-dibromocarbazole—which adopts herringbone packing—the N-ethyl substituent enforces π-stacked crystallographic arrangement critical for high hole mobility in OFETs and OLEDs. Enhanced toluene solubility and high-yield synthetic routes (81% N-alkylation, 98% bromination) make it the scientifically justified choice for solution-processed device fabrication. Verify batch purity by melting point (137–143 °C) for consistent device performance.

Molecular Formula C14H11Br2N
Molecular Weight 353.05 g/mol
CAS No. 33255-13-9
Cat. No. B1268581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-9-ethylcarbazole
CAS33255-13-9
Molecular FormulaC14H11Br2N
Molecular Weight353.05 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
InChIInChI=1S/C14H11Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3
InChIKeyGZBJRMVGNVDUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-9-ethylcarbazole (33255-13-9): OLED Precursor & Semiconductor Intermediate Overview


3,6-Dibromo-9-ethylcarbazole (CAS: 33255-13-9) is a di-brominated carbazole derivative (C14H11Br2N, MW: 353.05 g/mol) that functions as a versatile synthetic intermediate for organic electronics, particularly as a building block for OLED materials, hole transport layers, and organic semiconductors . The compound features bromine atoms at the 3- and 6-positions and an ethyl group at the N-9 position, which confers distinct solubility, crystallographic packing, and reactivity profiles compared to non-alkylated analogs. It is commercially available at purities ≥98% (GC) and is typically stored at room temperature under inert atmosphere . This evidence guide focuses exclusively on quantifiable differentiation that informs scientific and procurement decisions.

3,6-Dibromo-9-ethylcarbazole: Why N-Ethyl Substituent Prevents Interchangeability with 3,6-Dibromocarbazole


In-class substitution of 3,6-dibromo-9-ethylcarbazole with unsubstituted 3,6-dibromocarbazole (CAS: 6825-20-3) or other N-alkyl variants is scientifically unsound due to critical differences in molecular packing and resulting charge transport properties. Crystallographic analysis demonstrates that 3,6-dibromo-9-ethylcarbazole adopts a distinct π-stacked arrangement along the shortest crystallographic axis with substantial spatial overlap between adjacent molecules, whereas 3,6-dibromocarbazole and other non-alkylated analogs exhibit a herringbone packing motif [1]. This structural divergence directly impacts hole mobility and device performance in field-effect transistors (OFETs) and OLEDs. The ethyl substituent also enhances solubility in organic solvents (e.g., toluene) and facilitates higher-yield N-alkylation with diethyl sulfate (81% yield) compared to alternatives [2]. Procurement without verifying N-substituent identity risks introducing materials with incompatible crystallographic and electronic properties, leading to irreproducible device fabrication.

3,6-Dibromo-9-ethylcarbazole: Quantified Differentiation vs. 3,6-Dibromocarbazole & Other Analogs


Crystal Packing Mode: π-Stacking in 3,6-Dibromo-9-ethylcarbazole vs. Herringbone in 3,6-Dibromocarbazole

X-ray crystallographic analysis reveals that 3,6-dibromo-9-ethylcarbazole forms π-stacks along the shortest crystallographic axis with substantial spatial overlap between adjacent molecules. In contrast, 3,6-dibromocarbazole and several other non-alkylated carbazole derivatives adopt a herringbone packing motif. The π-stacking arrangement is associated with superior charge transport in organic field-effect transistors (OFETs), making the ethyl-substituted compound a more promising candidate for device applications [1].

Crystal Engineering Organic Semiconductors Charge Transport

Synthetic Yield: N-Ethylation of 3,6-Dibromocarbazole with Diethyl Sulfate Achieves 81% Yield

The synthesis of 3,6-dibromo-9-ethylcarbazole via N-alkylation of 3,6-dibromocarbazole with diethyl sulfate in dry acetone, using sodium hydroxide as base, proceeds with an isolated yield of 81% after recrystallization. This is a reproducible, high-yielding route that contrasts with alternative alkylation methods (e.g., using bromoethane) that typically yield <70% due to lower electrophilicity [1].

Synthetic Methodology N-Alkylation Process Chemistry

Bromination Efficiency: NBS Bromination of 9-Ethylcarbazole Achieves 98% Yield at Room Temperature

The synthesis of 3,6-dibromo-9-ethylcarbazole directly from 9-ethylcarbazole using N-bromosuccinimide (NBS) in dichloromethane at 25 °C proceeds with 98% yield. This high regioselectivity (exclusive 3,6-dibromination) contrasts with bromination using Br2/AcOH, which often requires lower temperatures (0 °C) to avoid over-bromination and still yields ~85–90% [1]. The NBS method is operationally simpler and more reproducible.

Electrophilic Aromatic Substitution Regioselective Bromination Process Optimization

OLED Device Performance: Derivative BTPEC (from 3,6-Dibromo-9-ethylcarbazole) as Hole Injection Layer Delivers 3 cd/A Current Efficiency

When a multi-phenylated carbazole derivative synthesized from 3,6-dibromo-9-ethylcarbazole (BTPEC) was employed as the hole injection layer (HIL) in an OLED device, the device achieved a current efficiency of 3 cd/A. This value serves as a benchmark for carbazole-based HIL materials; comparable devices using alternative HIL materials (e.g., PEDOT:PSS or simple carbazole derivatives) typically exhibit lower efficiencies (~1–2 cd/A) . The performance gain is attributed to the favorable energy level alignment and hole mobility of the 3,6-dibromo-9-ethylcarbazole-derived scaffold.

OLED Hole Injection Layer Current Efficiency

Melting Point Consistency: 137–143 °C Range Ensures Crystalline Purity for Device Fabrication

Multiple commercial and literature sources report a consistent melting point range of 137–143 °C for 3,6-dibromo-9-ethylcarbazole (e.g., Sigma-Aldrich: 137–142 °C; TCI: 139–143 °C; Organic Syntheses: 139–141 °C) [1]. This narrow and reproducible melting range is indicative of high crystalline purity and minimal batch-to-batch variability. In contrast, 3,6-dibromocarbazole exhibits a broader melting range (208–212 °C) and is often contaminated with mono-brominated byproducts, leading to inconsistent device performance.

Purity Analysis Thermal Characterization Quality Control

Solubility Advantage: Ethyl Substituent Enhances Solubility in Common Organic Solvents

3,6-Dibromo-9-ethylcarbazole is reported to be soluble in toluene (almost transparency) and other common organic solvents, facilitating solution-processed OLED fabrication. The N-ethyl group reduces intermolecular π-π aggregation relative to 3,6-dibromocarbazole, which has very limited solubility in non-polar solvents . This solubility enhancement enables spin-coating and inkjet printing of precursor layers without requiring high-boiling chlorinated solvents.

Solution Processability Formulation OLED Ink

3,6-Dibromo-9-ethylcarbazole: Optimal Procurement Scenarios Driven by Quantified Differentiation


Solution-Processed OLED Hole Injection/Transport Layer Fabrication

When developing solution-processed OLEDs, procurement of 3,6-dibromo-9-ethylcarbazole is justified by its proven solubility in toluene (Section 3, Evidence Item 6) and its ability to serve as a precursor to hole injection materials that deliver 3 cd/A current efficiency (Section 3, Evidence Item 4). This scenario is particularly relevant for academic and industrial R&D groups optimizing ink formulations for spin-coating or inkjet printing.

High-Yield Synthesis of Carbazole-Based Semiconductors via Suzuki Coupling

For chemists synthesizing π-extended carbazole derivatives (e.g., for TADF emitters or host materials), 3,6-dibromo-9-ethylcarbazole offers a 98%-yield bromination route (Section 3, Evidence Item 3) and an 81%-yield N-ethylation route (Section 3, Evidence Item 2). These high yields reduce overall material costs and improve process robustness, making it a preferred building block over non-alkylated analogs that require harsher conditions and yield less.

OFET Active Layer Material Development Requiring π-Stacked Packing

Researchers designing organic field-effect transistors (OFETs) that rely on π-stacked molecular packing for high hole mobility should prioritize 3,6-dibromo-9-ethylcarbazole over 3,6-dibromocarbazole. Crystallographic evidence confirms the former adopts a favorable π-stacking motif, whereas the latter exhibits herringbone packing (Section 3, Evidence Item 1). This structural differentiation is critical for achieving competitive charge carrier mobilities.

Quality Control and Batch-to-Batch Consistency Verification

Procurement teams requiring high-purity intermediates with minimal batch variability should reference the narrow melting point range (137–143 °C) as a quick purity check (Section 3, Evidence Item 5). This reproducible thermal behavior ensures that each batch of 3,6-dibromo-9-ethylcarbazole will perform consistently in vacuum sublimation and subsequent device fabrication, reducing the risk of failed device runs.

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